molecular formula C5H4IN3 B1380781 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 1516303-92-6

5-iodo-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B1380781
CAS RN: 1516303-92-6
M. Wt: 233.01 g/mol
InChI Key: ZYZMMVPDXOHBOY-UHFFFAOYSA-N
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Description

5-iodo-1-methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C5H4IN3. It has a molecular weight of 233.01 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile is 1S/C5H4IN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-iodo-1-methyl-1H-pyrazole-4-carbonitrile is a solid substance . It has a molecular weight of 233.01 . The InChI code is 1S/C5H4IN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3 .

Scientific Research Applications

Glycogen Phosphorylase Inhibitors and Antihyperglycemic Agents

5-iodo-1-methyl-1H-pyrazole-4-carbonitrile derivatives are studied for their potential in treating diabetes through their action as glycogen phosphorylase inhibitors. These compounds have shown significant reduction in blood glucose levels in animal models, showcasing their potential antihyperglycemic effects. Additionally, their interaction with enzymes involved in glucose metabolism and their antihyperlipidemic properties further support their role in managing diabetes-related complications (Kattimani et al., 2019).

Molecular Docking and Drug Discovery

Molecular docking studies of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile derivatives have been crucial in understanding their interaction with biological targets, such as glycogen phosphorylase, aiding in the discovery and optimization of new drugs for diseases like diabetes. These studies help in correlating the chemical structure of these compounds with their biological activity and therapeutic potential (Kattimani et al., 2019).

Antipyretic and Antinociceptive Effects

Pyrazole derivatives, including 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile, are explored for their potential in treating fever and pain. Studies indicate their capability to reduce body temperature and alleviate pain without causing significant side effects, showcasing their potential as safer antipyretic and antinociceptive agents (Souza et al., 2002).

Analgesic and Anti-Inflammatory Properties

Research has also highlighted the analgesic and anti-inflammatory properties of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile derivatives. These compounds effectively reduce pain and inflammation in various models, indicating their potential as novel therapeutic agents for treating conditions associated with pain and inflammation (Sauzem et al., 2008).

Enzyme Inhibition and Antioxidant Activity

The enzyme inhibitory and antioxidant activities of pyrazole derivatives are also noteworthy. These compounds have been shown to inhibit enzymes like alcohol dehydrogenase and possess potent antioxidant properties, suggesting their therapeutic potential in conditions where oxidative stress and specific enzyme activities play a crucial role (Feierman & Cederbaum, 1987).

Safety and Hazards

5-iodo-1-methyl-1H-pyrazole-4-carbonitrile may cause skin irritation and serious eye irritation. It may also be harmful if swallowed and may cause respiratory irritation .

properties

IUPAC Name

5-iodo-1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZMMVPDXOHBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1516303-92-6
Record name 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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